
3,3'-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is an organic compound characterized by the presence of sulfur and aromatic rings. It is known for its unique chemical structure, which includes two benzene rings substituted with methyl groups and connected by a sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) typically involves the reaction of 2,4,6-trimethylbenzene-1-thiol with sulfur or sulfur-containing reagents. One common method is the nucleophilic substitution reaction where the thiol group acts as a nucleophile, attacking a sulfur-containing electrophile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
化学反応の分析
Types of Reactions
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating infections or inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) involves its interaction with molecular targets through its thiol and aromatic groups. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzene-1-thiol: A simpler analog with a single thiol group.
Bithionol: Contains sulfur and aromatic rings but with different substituents and biological activities.
Uniqueness
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is unique due to its dual thiol groups and the presence of multiple methyl groups on the aromatic rings.
特性
CAS番号 |
63398-38-9 |
|---|---|
分子式 |
C18H22S3 |
分子量 |
334.6 g/mol |
IUPAC名 |
2,4,6-trimethyl-3-(2,4,6-trimethyl-3-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C18H22S3/c1-9-7-11(3)17(13(5)15(9)19)21-18-12(4)8-10(2)16(20)14(18)6/h7-8,19-20H,1-6H3 |
InChIキー |
LWYZQRGEIOLDKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1S)C)SC2=C(C=C(C(=C2C)S)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


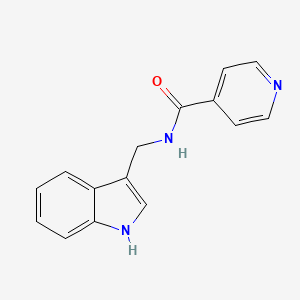
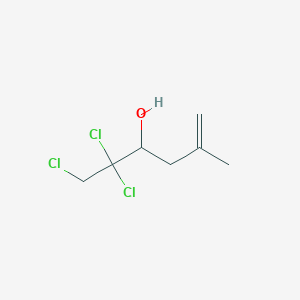

![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
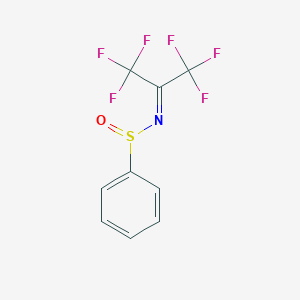
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
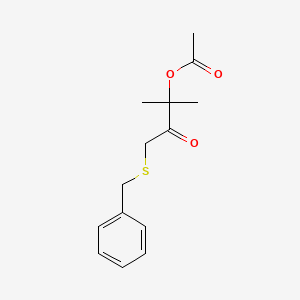
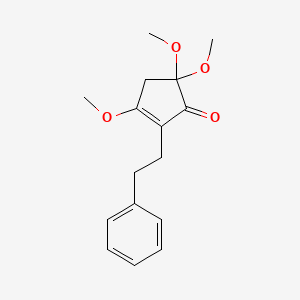
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
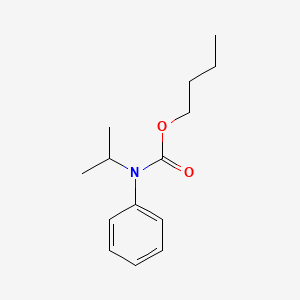
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
